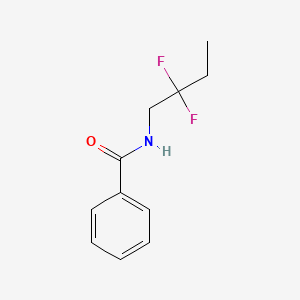

N-(2,2-difluorobutyl)benzamide

Description

Molecular Classification and Significance within Fluorinated Amide Chemistry

N-(2,2-difluorobutyl)benzamide is classified as a fluorinated amide. This class of compounds is characterized by the presence of one or more fluorine atoms and an amide functional group. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org In the case of this compound, the two fluorine atoms on the butyl chain are of particular significance.

The inclusion of fluorine can enhance a molecule's metabolic stability and binding affinity to biological targets. nih.govresearchgate.net Fluorinated amides are recognized as important motifs in biologically active molecules and serve as valuable building blocks in the development of pharmaceuticals, dyes, and functional materials. acs.org The difluoroethyl substituent in this compound imparts distinct chemical properties, such as enhanced reactivity and stability, differentiating it from non-fluorinated benzamides. smolecule.com

Research Context: The Role of Benzamide (B126) and Difluorinated Moieties in Organic Synthesis

The benzamide functional group is a well-established scaffold in medicinal chemistry and organic synthesis. Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial component in the design of new therapeutic agents.

The difluorinated moiety, specifically the gem-difluoro group (two fluorine atoms attached to the same carbon), brings unique attributes to a molecule. The strong electron-withdrawing nature of fluorine atoms can influence the acidity of neighboring protons and the reactivity of the molecule. acs.org This feature is often exploited in the design of enzyme inhibitors and other biologically active compounds. The incorporation of difluorinated groups can also modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

The combination of the benzamide core and the difluorinated alkyl chain in this compound creates a molecule with potential for novel applications. Research into this compound is driven by the desire to understand how these two structural features interact and to explore the resulting chemical and biological properties.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic research on this compound is to elucidate its fundamental chemical properties and explore its potential as a building block in organic synthesis and medicinal chemistry. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its structure and properties using techniques like NMR spectroscopy and mass spectrometry. A common synthetic method is the amidation reaction between benzoyl chloride and 2,2-difluorobutylamine. smolecule.com

Chemical Reactivity: Investigating the reactivity of the compound, including reactions such as oxidation of the benzamide group to a carboxylic acid or its reduction to an amine. smolecule.com The fluorine atoms can also influence nucleophilic substitution reactions on the butyl group. smolecule.com

Biological Activity: Screening for potential biological activities, such as enzyme inhibition or receptor binding. smolecule.com The difluoroethyl group is thought to potentially enhance the compound's binding affinity for specific biological targets. smolecule.com

Applications in Synthesis: Utilizing this compound as a precursor for the synthesis of more complex molecules with potential applications in materials science or as pharmaceutical intermediates. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₂NO | smolecule.com |

| Molecular Weight | 214.22 g/mol | smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

N-(2,2-difluorobutyl)benzamide |

InChI |

InChI=1S/C11H13F2NO/c1-2-11(12,13)8-14-10(15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |

InChI Key |

GBHHESSWYFBOOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC=C1)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of N 2,2 Difluorobutyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis of Alkyl and Aromatic Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In N-(2,2-difluorobutyl)benzamide, distinct signals are expected for the protons of the benzamide (B126) aromatic ring and the 2,2-difluorobutyl group.

The aromatic protons on the benzoyl group typically appear in the downfield region of the spectrum (around 7-8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns depend on the substitution pattern of the ring. For a monosubstituted benzene (B151609) ring, the signals can be complex due to coupling between ortho, meta, and para protons. mnstate.edu

The protons of the alkyl chain (2,2-difluorobutyl group) will appear in the upfield region. The methyl (CH₃) protons are expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons adjacent to the difluoro group will be shifted downfield and will also exhibit splitting from both the methyl protons and the fluorine atoms. The proton of the amide (NH) group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.orgsavemyexams.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Amide Proton (N-H) | Variable (often broad) | Singlet |

| Methylene Protons (-CH₂-) | 2.0 - 4.0 | Multiplet |

| Methyl Protons (-CH₃) | 0.8 - 1.5 | Triplet |

¹³C NMR Spectral Interpretation of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. azooptics.com Each unique carbon atom in this compound will give a distinct signal. savemyexams.com

The carbonyl carbon of the amide group is typically the most downfield signal, appearing in the range of 160-185 ppm. chemguide.co.uk The aromatic carbons of the benzoyl group will resonate in the 125-150 ppm region. chemguide.co.uk The carbon atom bearing the two fluorine atoms (the difluorinated carbon) will be significantly affected by the electronegative fluorine atoms, and its signal will be split into a triplet due to one-bond carbon-fluorine coupling. The other alkyl carbons will appear in the upfield region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 160 - 185 |

| Aromatic Carbons | 125 - 150 |

| Difluorinated Carbon (-CF₂-) | 110 - 130 (split into a triplet) |

| Methylene Carbon (-CH₂-) | 30 - 60 |

| Methyl Carbon (-CH₃) | 10 - 20 |

¹⁹F NMR Characterization of Difluorinated Groups

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a difluorinated alkyl group. The signal will be split into a triplet due to coupling with the adjacent methylene protons. The observation of diastereotopic signals for a CHF₂ group has been reported when the molecule contains a stereogenic center. semanticscholar.orgresearchgate.net

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. For this compound, COSY would show correlations between the adjacent protons in the alkyl chain and between the coupled protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. arxiv.org It is instrumental in assigning the carbon signals based on the known proton assignments. libretexts.orgipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the connectivity across quaternary carbons and the carbonyl group. For example, it would show a correlation between the amide proton and the carbonyl carbon. redalyc.org

Solid-State NMR (MAS-NMR) Applications in this compound Studies

Solid-state NMR (ssNMR) provides detailed information about the structure, dynamics, and packing of molecules in the solid state. preprints.orgnih.gov Magic-Angle Spinning (MAS) is a technique used in ssNMR to improve spectral resolution by spinning the sample at a specific angle to the magnetic field. preprints.org

For this compound, ssNMR could be used to:

Study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. sci-hub.se

Characterize intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Determine the conformation of the molecule in the crystalline state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy. libretexts.orgnih.gov This allows for the determination of the elemental composition of a molecule from its exact mass. libretexts.org For this compound (C₁₁H₁₃F₂NO), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula. nih.gov

In addition to molecular confirmation, HRMS can be used to study the fragmentation pattern of the molecule. researchgate.net By analyzing the masses of the fragment ions, the structure of the molecule can be pieced together. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl chain.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(2,3-difluorophenyl)-2-fluorobenzamide |

| 2-chloro-N-(2,3-dichlorophenyl)benzamide |

| Fentanyl |

| Acebutolol |

| Di-n-butyl phthalate (B1215562) (DBP) |

| Bis(2-ethylhexyl) phthalate (DEHP) |

| Benzyl butyl phthalate (BBP) |

| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) |

| Dimethyl phthalate (DMP) |

| Diethyl phthalate (DEP) |

| Benzamide, 2,4-difluoro-N,N-dibenzyl- |

| Benzamide, 2,6-difluoro-N-methyl- |

| N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine |

| 1,3,5-triaza-7-phosphaadamantane (PTA) |

| Pyridine |

| Collidine |

| Alanine |

| Methyl acetate |

| Cyclohexane |

| Para-xylene |

| Dihydroxyacetone phosphate |

| 1,2-dichloroethane |

| Propanone |

| Ethoxyethane (diethyl ether) |

| 2-octanone |

| Naphthalene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. For this compound, the IR spectrum is expected to show a combination of bands corresponding to the amide linkage, the aromatic ring, and the alkyl chain with its geminal difluoride substitution.

The secondary amide group (-CONH-) is central to the molecule's structure and gives rise to several distinct absorption bands. The most prominent of these is the Amide I band , which primarily corresponds to the C=O stretching vibration. For secondary amides in the solid state, this band typically appears in the region of 1680-1630 cm⁻¹. spcmc.ac.in In a related compound, N-(4,4-difluorobutyl)benzamide, this band is observed at 1637 cm⁻¹, and a similar value would be anticipated for this compound. rsc.org

Another key diagnostic band for secondary amides is the Amide II band , which arises from a combination of N-H in-plane bending and C-N stretching vibrations. spcmc.ac.in This band is typically found between 1570 and 1515 cm⁻¹ in solid-state secondary amides. spcmc.ac.in For N-(4,4-difluorobutyl)benzamide, this is seen at 1541 cm⁻¹. rsc.org The N-H stretching vibration itself gives rise to a strong, sharp band, usually in the range of 3350-3250 cm⁻¹. In N-(4,4-difluorobutyl)benzamide, this absorption is noted at 3311 cm⁻¹. rsc.org

The aromatic benzene ring contributes its own set of characteristic bands. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region. rsc.org

The aliphatic butyl chain will show C-H stretching vibrations for its CH₃ and CH₂ groups in the 2960-2850 cm⁻¹ region. The most significant feature of the butyl chain in this molecule is the presence of the two fluorine atoms. The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm⁻¹ region. For geminal difluorides, these bands can be particularly intense. In the spectrum of N-(4,4-difluorobutyl)benzamide, strong absorptions in the region of 1204-1121 cm⁻¹ are attributed to the C-F stretching modes. rsc.org A similar pattern of strong bands is expected for this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Reference Wavenumber (cm⁻¹) for N-(4,4-difluorobutyl)benzamide rsc.org |

| N-H (Amide) | Stretching | 3350 - 3250 | 3311 |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3067 |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | 2934 |

| C=O (Amide I) | Stretching | 1680 - 1630 | 1637 |

| N-H Bending (Amide II) | Bending/Stretching | 1570 - 1515 | 1541 |

| C=C (Aromatic) | Stretching | 1600 - 1450 | 1603, 1578, 1489 |

| C-F | Stretching | 1400 - 1000 | 1204, 1121 |

Complementary Spectroscopic Techniques in Structural Validation

While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of the molecular skeleton. For this, other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the amide proton, and the protons of the butyl chain. The aromatic protons would appear in the downfield region, typically between 7.4 and 7.8 ppm. rsc.org The amide (N-H) proton would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of 6.0-8.5 ppm. nih.govresearchgate.net The protons on the butyl chain would be the most informative for confirming the position of the fluorine atoms. The CH₃ group would appear as a triplet around 0.9-1.0 ppm. The CH₂ group adjacent to the methyl group would be a multiplet further downfield. The CH₂ group attached to the nitrogen atom would be the most downfield of the aliphatic protons, likely around 3.5 ppm, and would be split into a triplet by the adjacent CH₂ group. rsc.org The key feature would be the coupling of the protons on the carbon adjacent to the CF₂ group with the fluorine atoms, which would result in complex splitting patterns.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. bhu.ac.in The carbonyl carbon of the amide would be found significantly downfield, around 167 ppm. rsc.org The aromatic carbons would resonate in the 126-135 ppm range. rsc.org The carbons of the butyl chain would be most affected by the fluorine substitution. The carbon atom bearing the two fluorine atoms (C-2) would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), and its chemical shift would be significantly shifted downfield compared to a normal alkane carbon, likely in the range of 115-125 ppm. rsc.orgoregonstate.edu The adjacent carbons (C-1 and C-3) would also show smaller couplings to the fluorine atoms (²JC-F and ²JC-F respectively). rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent and would give rise to a single resonance. This signal would be split into a triplet by the two protons on the adjacent methylene group (C-3). The chemical shift would be expected in the typical range for aliphatic gem-difluorides. d-nb.infonih.gov For the isomeric N-(4,4-difluorobutyl)benzamide, the fluorine signal appears at -116.0 ppm as a triplet of triplets, due to coupling with protons on both adjacent carbons. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound (C₁₁H₁₃F₂NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 213.0965. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. rsc.org

Table 2: Predicted NMR and MS Data for this compound

| Technique | Feature | Predicted Data | Reference Data for N-(4,4-difluorobutyl)benzamide rsc.org |

| ¹H NMR | Aromatic Protons | Multiplets, ~7.4-7.8 ppm | Multiplets, 7.40-7.84 ppm |

| Amide Proton (N-H) | Broad singlet/triplet, ~6.0-8.5 ppm | Broad singlet, ~6.4 ppm | |

| -CH₂-N- | Triplet, ~3.5 ppm | Quartet, 3.52 ppm | |

| -CH₂-CF₂- | Multiplet | Multiplet, 1.99-1.86 ppm | |

| -CH₂-CH₃ | Multiplet | Multiplet, 1.84-1.76 ppm | |

| -CH₃ | Triplet, ~0.9-1.0 ppm | - | |

| ¹³C NMR | C=O | ~167 ppm | 167.7 ppm |

| Aromatic Carbons | ~126-135 ppm | 126.8, 128.6, 131.5, 134.4 ppm | |

| -CF₂- | Triplet, ~115-125 ppm | Triplet, 116.9 ppm (¹JC-F = 239.4 Hz) | |

| -CH₂-N- | ~39 ppm | 39.2 ppm | |

| -CH₂-CF₂- | Triplet (small J) | Triplet, 31.5 ppm (²JC-F = 21.1 Hz) | |

| -CH₂-CH₃ | ~22 ppm | Triplet, 22.4 ppm (³JC-F = 5.3 Hz) | |

| -CH₃ | ~13 ppm | - | |

| ¹⁹F NMR | -CF₂- | Triplet | Triplet of triplets, -116.0 ppm |

| HRMS (ESI-TOF) | [M+H]⁺ | Calculated for C₁₁H₁₄F₂NO⁺: 214.1044 | Found for C₁₁H₁₄F₂NO⁺: 214.1050 |

By combining the information from these powerful spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, confirming the connectivity of all atoms and the specific placement of the fluorine substituents.

Computational Chemistry and Theoretical Investigations of N 2,2 Difluorobutyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For N-(2,2-difluorobutyl)benzamide, such calculations can map out electron distribution, identify reactive sites, and predict thermodynamic stability.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like orbital energies. researchgate.netnih.gov DFT studies on benzamide (B126) derivatives help in understanding their structural and electronic properties. researchgate.net

For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), can determine key parameters. The optimized molecular structure reveals bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov Furthermore, the analysis of the molecular electrostatic potential (MEP) map helps to identify the electrophilic and nucleophilic sites within the molecule, with red regions (negative potential) indicating sites prone to electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Molecular Properties for a Benzamide Analog

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

Note: The values presented are representative for analogous structures and serve to illustrate the data obtained from DFT calculations.

Bond Dissociation Energy (BDE) is defined as the standard enthalpy change required to break a specific bond via homolysis, resulting in two radical fragments. wikipedia.org BDE is a direct measure of bond strength and is critical for predicting the thermal stability of a molecule and understanding potential reaction pathways, particularly those involving radical mechanisms. nist.gov BDE values are typically determined for the gaseous state at 298 K. ucsb.edu

In the context of this compound, several bonds are of key interest for stability analysis: the C-F bonds, the amide C-N bond, and the C-C bonds within the difluorobutyl chain. The gem-difluoro group is known to strengthen adjacent C-C bonds due to the strong inductive effect of the fluorine atoms. Conversely, the C-F bonds themselves are exceptionally strong. The BDE of the amide bond is crucial for understanding the molecule's stability towards hydrolysis or thermal degradation.

Table 2: Typical Bond Dissociation Energies (BDE) for Relevant Bond Types

| Bond Type | Representative BDE (kJ/mol) | Significance for this compound |

|---|---|---|

| Primary C-H (in alkane) | 422 | Stability of the butyl chain. |

| C-C (in alkane) | 335 | Strength of the carbon backbone. ucsb.edu |

| C-F | 536 | High stability of the difluoro group. ucsb.edu |

| C-N (amide) | ~331 | Stability of the amide linkage. ucsb.edu |

Note: Values are generalized from literature for similar chemical environments and provide an estimation of bond strengths within the target molecule. ucsb.eduustc.edu.cn

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, allowing for the analysis of molecular flexibility, preferred shapes, and the thermodynamics of conformational changes. researchgate.net

The introduction of a gem-difluoro (CF₂) group into an alkyl chain, as in this compound, has profound stereoelectronic effects that significantly influence local and global molecular conformation. nih.gov Fluorine is highly electronegative and has a small van der Waals radius, leading to unique intramolecular interactions.

The primary influence of the CF₂ group includes:

Gauche Effect: The gem-difluoro substitution often stabilizes a gauche conformation around adjacent C-C bonds, where the fluorine atoms are positioned at a dihedral angle of approximately 60° relative to other substituents. This is contrary to the typical preference for anti conformations in simple alkanes.

Inductive Effects: The strong electron-withdrawing nature of the two fluorine atoms alters the charge distribution and bond polarities in the vicinity, which can affect bond lengths and angles. researchgate.net

Dipole Alignment: The large C-F bond dipoles seek to align in a way that minimizes electrostatic repulsion, which can create strong conformational preferences and restrict bond rotation.

Studies on related fluorinated molecules have shown that these effects can act as a "conformational lock," reducing the number of accessible low-energy conformations and pre-organizing the molecule into a more rigid structure. nih.govnih.gov This conformational control is a key strategy in medicinal chemistry for optimizing molecular shape to fit biological targets. diva-portal.orgrsc.org

The energy landscape of a molecule describes its potential energy as a function of its conformational degrees of freedom. For this compound, the key rotations are around the benzamide C-N bond, the N-C bond of the butyl group, and the C-C bonds within the butyl chain.

MD simulations and quantum chemical calculations on benzamide analogs are used to map this landscape, identifying low-energy (stable) conformations and the energy barriers that separate them. scispace.com The gem-difluoro group in the butyl chain is expected to create distinct energy minima. For example, rotation around the C1-C2 bond of the butyl group will be heavily influenced by the CF₂ moiety, likely favoring conformations that minimize steric and electrostatic repulsions between the fluorine atoms and the benzamide group.

Table 3: Hypothetical Relative Energies of Key Conformations for a Difluorinated Amide Analog

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| N-C1-C2-C3 | Anti | 0.0 | Lowest energy conformer, extended chain. |

| N-C1-C2-C3 | Gauche | 0.5 - 1.5 | Slightly higher in energy, stabilized by gauche effect of CF₂ group. |

| Amide (ω) | Trans | 0.0 | Significantly more stable for secondary amides. |

Note: These are illustrative energy values based on studies of similar fluorinated and amide-containing molecules. nih.gov

The amide bond exhibits partial double-bond character, leading to a high rotational barrier and the existence of planar cis and trans isomers. For secondary amides like this compound, the trans conformation, where the substituents are on opposite sides of the C-N bond, is sterically favored and significantly lower in energy than the cis conformation.

Theoretical models, combining quantum mechanics with transition state theory, are used to calculate the energy barrier for cis/trans isomerization. This barrier is typically high, around 15-20 kcal/mol, making the process slow on the NMR timescale at room temperature. researchgate.net

Recent studies on fluorinated macrocycles have revealed that gem-difluorination can alter the trans:cis amide ratio. nih.govdiva-portal.org The conformational constraints imposed by the CF₂ group can destabilize the major trans state or stabilize the minor cis state, leading to a detectable population of the cis conformer. rsc.org For this compound, while the trans isomer is expected to be overwhelmingly dominant, computational studies can precisely quantify the energy difference between the two isomers and the height of the rotational barrier, providing a complete picture of the dynamics of the amide bond.

Prediction of Molecular Interactions and Recognition Motifs

Theoretical investigations on related fluorinated benzamide structures reveal a variety of potential intermolecular interactions. rsc.orgresearchgate.net Key among these are hydrogen bonds, where the amide N-H group can act as a donor and the carbonyl oxygen as an acceptor. This classic amide-to-amide hydrogen bonding often leads to the formation of one-dimensional chains or more complex networks in the solid state. mdpi.commdpi.com The fluorine atoms, with their high electronegativity, can also participate in weaker C-H···F hydrogen bonds. rsc.org

Analysis of crystal structures of analogous fluorinated benzamides suggests that the interplay of these various interactions leads to distinct packing motifs. mdpi.comosti.gov For instance, the presence of fluorine can suppress disorder often seen in the crystals of simpler benzamides. osti.gov It is plausible that this compound would also exhibit well-defined crystal packing, stabilized by a combination of amide hydrogen bonding and interactions involving the fluorine atoms.

Table 1: Predicted Intermolecular Interactions and Recognition Motifs for this compound

| Interaction Type | Donor/Acceptor Groups | Predicted Significance |

|---|---|---|

| N-H···O=C Hydrogen Bond | Amide N-H, Carbonyl O | Primary motif for self-assembly |

| C-H···F Hydrogen Bond | Aromatic/Alkyl C-H, Fluorine | Directional interactions influencing packing |

| π-π Stacking | Benzene (B151609) ring | Contributes to crystal lattice stability |

Quantitative Structure-Property Relationship (QSPR) Modeling and Fluorine Effects

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR modeling can provide valuable predictions for properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for its biological activity.

The introduction of fluorine atoms is known to have profound effects on molecular properties. nih.gov In the context of this compound, the two fluorine atoms on the butyl chain are expected to significantly alter its electronic and steric characteristics compared to a non-fluorinated analogue.

The strong electron-withdrawing nature of fluorine also influences the acidity of nearby protons and the basicity of lone-pair-containing atoms. nih.gov In this compound, the fluorine atoms will likely decrease the basicity of the amide oxygen, which could affect its hydrogen bonding capabilities. This electronic perturbation can be captured in QSPR models through quantum chemical descriptors such as atomic charges and electrostatic potentials.

Furthermore, fluorine substitution can impact a molecule's metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. nih.gov This "metabolic blocking" effect is a common strategy in drug design to enhance the half-life of a compound. QSPR models aimed at predicting metabolic stability would likely include descriptors related to bond dissociation energies and the accessibility of potential metabolic sites.

Computational studies on fluorinated molecules have also highlighted the impact of fluorine on conformational preferences. nih.gov The gauche effect, as mentioned earlier, can lead to a more folded conformation, which in turn affects the molecule's shape and how it fits into a binding pocket. Shape-based descriptors are therefore essential components of QSPR models for fluorinated compounds.

Table 2: Predicted Effects of Difluorination on the Properties of N-butylbenzamide

| Property | Predicted Effect of 2,2-Difluorination | Rationale |

|---|---|---|

| Lipophilicity (logP) | Increase | Increased hydrophobicity due to the presence of C-F bonds. nih.gov |

| Aqueous Solubility | Decrease | Consequence of increased lipophilicity. |

| Metabolic Stability | Increase | Increased strength of the C-F bond compared to C-H, blocking metabolic attack. nih.gov |

| Amide Basicity | Decrease | Electron-withdrawing effect of fluorine atoms reduces electron density on the carbonyl oxygen. nih.gov |

Crystallographic Analysis and Solid State Structural Characterization of N 2,2 Difluorobutyl Benzamide

Single Crystal X-ray Diffraction: Determination of Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. carleton.edu For N-(2,2-difluorobutyl)benzamide, this method would yield the unit cell dimensions, bond lengths, and bond angles. carleton.edu If the compound crystallizes in a chiral space group, SC-XRD could also be used to determine its absolute configuration. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated, revealing details about the supramolecular architecture. carleton.edu

A hypothetical data table that could be generated from such an analysis is presented below.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₃F₂NO |

| Formula weight | 213.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 105.34(3)°c = 18.765(7) Å, γ = 90° |

| Volume | 994.5(7) ų |

| Z | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Other Non-Covalent Networks

A detailed analysis would involve identifying these interactions and quantifying their geometries (distances and angles), which can be summarized in a table.

Hypothetical Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.05 | 2.90 | 175 |

| C—H···O | 0.97 | 2.50 | 3.45 | 165 |

Conformational Insights from Solid-State Structures

The solid-state conformation of this compound would be revealed by the torsional angles determined from the crystal structure. Key conformational features would include the planarity of the benzamide (B126) group and the orientation of the 2,2-difluorobutyl group relative to the aromatic ring. The conformation adopted in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. researchgate.net For instance, the dihedral angle between the plane of the phenyl ring and the amide group is a critical conformational parameter in benzamide derivatives. mdpi.com

Polymorphism and Crystalline Forms of this compound and Related Systems

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism, and different crystalline forms could potentially be obtained by varying crystallization conditions such as solvent, temperature, and cooling rate. researchgate.net The study of polymorphism is crucial in the pharmaceutical and materials sciences. While no polymorphs of this compound have been reported, studies on related benzamides have revealed the existence of different crystalline forms, highlighting the importance of investigating this phenomenon. researchgate.net

Advanced Chemical Reactivity and Transformation Studies of N 2,2 Difluorobutyl Benzamide

Amide Bond Transformations: Hydrolysis Mechanisms and Transamidation Reactions

The amide bond, while generally stable, can undergo transformations under specific conditions. The presence of the difluoroalkyl group introduces unique electronic effects that influence the reactivity of the N-(2,2-difluorobutyl)benzamide's core structure.

Hydrolysis Mechanisms

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction. Due to the resonance stabilization of the amide group, this process typically requires harsh conditions, such as strong acids or bases with heating. nih.govyoutube.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Transamidation Reactions

Transamidation, the exchange of the amine moiety of an amide with a different amine, is a valuable synthetic tool that avoids the generation of carboxylic acid intermediates. mdpi.comsemanticscholar.org This reaction is often challenging due to the stability of the starting amide and is typically facilitated by catalysts. mdpi.com Methodologies for transamidation can be broadly categorized into metal-catalyzed and metal-free approaches.

Recent advances have demonstrated that N-activation of amides can facilitate transamidation. For instance, the use of N-tert-butoxycarbonyl (Boc) activation in thioamides has been shown to destabilize the ground state, enabling facile reaction with amine nucleophiles. nih.gov While direct studies on this compound are limited, these modern strategies offer potential pathways for its transamidation.

| Reaction Type | General Conditions | Catalyst/Reagent Examples | Expected Products |

| Acid Hydrolysis | Strong acid (e.g., HCl), Heat | Water | Benzoic acid and 2,2-difluorobutan-1-amine |

| Base Hydrolysis | Strong base (e.g., NaOH), Heat | Water | Sodium benzoate and 2,2-difluorobutan-1-amine |

| Transamidation | Heat, Catalyst | l-proline, Fe(III), Benzoic acid mdpi.com | New amide and 2,2-difluorobutan-1-amine |

Reactions Involving the Difluorobutyl Moiety: Fluorine-Specific Reactivity

The difluorobutyl portion of the molecule is characterized by the high stability of its carbon-fluorine bonds. These bonds are generally resistant to cleavage due to the high electronegativity of fluorine and the strength of the C-F bond. Consequently, reactions that directly target the fluorine atoms, such as nucleophilic substitution, are exceedingly difficult and require specialized reagents or conditions. Leaving groups adjacent to perfluoroalkyl groups are known to be very unreactive toward SN2 reactions due to electronic deactivation. acs.org

However, the strong electron-withdrawing effect of the gem-difluoro group significantly influences the reactivity of the adjacent carbon atoms. This electronic pull can make neighboring C-H bonds more acidic and susceptible to deprotonation under strong basic conditions, potentially opening pathways for functionalization at the C-3 position of the butyl chain.

Derivatization Strategies for this compound

Derivatization of this compound can be approached by targeting either the benzamide (B126) aromatic ring or the difluorobutyl side chain.

Aromatic Ring Functionalization: The benzoyl group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The amide group is an ortho-, para-directing group, although its activating effect is moderate. Reaction conditions would need to be carefully controlled to avoid reactions at the amide nitrogen.

Side-Chain Modification: As mentioned, functionalization of the difluorobutyl chain is challenging. However, radical-based methods could potentially introduce functionality. For instance, late-stage functionalization techniques involving radical intermediates have been used to modify complex molecules and could be explored for this purpose.

| Target Moiety | Reaction Type | Potential Reagents | Expected Outcome |

| Benzamide Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at the ortho or para position |

| Benzamide Ring | Bromination | Br₂, FeBr₃ | Introduction of a bromine atom at the ortho or para position |

| Difluorobutyl Chain | Radical Halogenation | N-Bromosuccinimide, Light | Potential for bromination at the C-3 or C-4 position |

Radical and Organometallic Reactions in Fluorinated Amide Chemistry

The fields of radical and organometallic chemistry provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering unique avenues for modifying fluorinated amides.

Radical Reactions

Fluoroalkyl radicals can be generated from fluoroalkyl iodides under photocatalytic conditions and can participate in a variety of transformations, including additions to double bonds. researchgate.net While this compound does not possess a suitable radical precursor, derivatives could be synthesized to explore such reactivity. For example, the introduction of an iodo group onto the benzamide ring could allow for subsequent radical reactions. The development of photoredox catalysis has significantly expanded the scope of radical reactions, enabling transformations under mild conditions. bris.ac.uk

Organometallic Reactions

Organometallic reagents are pivotal in modern organic synthesis. msu.edu For this compound, organometallic chemistry offers several potential transformations:

Directed Ortho-Metalation: The amide group can direct metalation to the ortho position of the benzoyl ring using strong bases like organolithium reagents. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents.

Cross-Coupling Reactions: If a halide is present on the benzamide ring, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new C-C bonds.

Amide Bond Activation: Transition metals, particularly nickel and palladium complexes, can activate the typically inert amide C-N bond, leading to cross-coupling reactions or other transformations. nih.gov This approach could potentially be used for transamidation or for the synthesis of ketones from the amide.

Exploration of Novel Reaction Pathways for the Benzamide Core

Beyond classical transformations, research into novel reactivity of the benzamide core is an active area. Benzamides and their derivatives serve as precursors for a variety of bioactive compounds and functional materials. nih.gov Recent innovations focus on unconventional bond activations and cyclization reactions.

For example, transition-metal-free alkylation of N,N-dialkyl benzamides at the ortho position has been achieved through a proposed ortho-lithiation mechanism that facilitates the deprotonation of weakly acidic C-H bonds in a coupling partner. nih.gov While this applies to tertiary amides, it highlights the potential for activating the benzamide core in innovative ways.

Furthermore, the development of new catalysts continues to expand the synthetic utility of amides. For instance, N-(diisopropylphosphanyl)benzamide has been synthesized and characterized as a bidentate hybrid P,O-ligand, demonstrating how the benzamide scaffold can be incorporated into catalytically active structures. mdpi.com Exploring such modifications for this compound could lead to novel catalysts or materials with unique properties imparted by the fluorinated moiety.

Impact of Fluorination on Molecular Features and Chemical Behavior

Inductive Effects of Geminal Fluorine Atoms on Electronic Properties

The high electronegativity of fluorine significantly influences the electronic distribution within N-(2,2-difluorobutyl)benzamide through strong inductive effects. The two fluorine atoms at the C2 position of the butyl group exert a powerful electron-withdrawing pull, creating a localized dipole moment. This inductive effect propagates along the carbon chain, influencing the properties of the adjacent amide functional group.

The electron-withdrawing nature of the CF2 group can decrease the electron density on the amide nitrogen. This, in turn, can affect the resonance stabilization of the amide bond. A decrease in the nitrogen's ability to donate its lone pair to the carbonyl carbon can lead to a more polarized C=O bond and potentially alter the rotational barrier around the C-N bond. While fluorine substitution is known to stabilize saturated hydrocarbon structures, the anomeric stabilization in geminal difluoromethylene groups is found to be smaller than the O-C-O interaction in acetals.

Table 1: Comparison of Estimated Electronic Properties

| Property | Benzamide (B126) | N-butylbenzamide | This compound |

|---|---|---|---|

| Amide Nitrogen Basicity | Moderate | Higher | Lower |

| Carbonyl Oxygen Basicity | Moderate | Moderate | Higher |

| C-N Bond Rotational Barrier | High | High | Potentially Altered |

Stereoelectronic Effects and Conformational Preferences Induced by Fluorine

Studies on related fluorinated amides have shown that the presence of fluorine can influence the cis/trans equilibrium of the amide bond itself. For instance, in some fluorinated macrocycles, the introduction of a gem-difluoro unit was found to promote the population of a cis amide conformation, which was not significantly observed in the non-fluorinated analogue. nih.govrsc.org This is attributed to the stereoelectronic demands of the C-F bonds seeking to minimize repulsive interactions and maximize stabilizing hyperconjugative interactions. It is plausible that the 2,2-difluorobutyl group in this compound could similarly influence the conformational landscape around the amide bond. Theoretical calculations on model N-β-fluoroethylamides predict the gauche conformation to be significantly lower in energy than the anti conformation. researchgate.net

Modulating Reactivity through Fluorine Substitution Patterns

The electronic and conformational changes induced by the geminal difluoro group in this compound directly impact its chemical reactivity. The decreased electron density on the amide nitrogen, a consequence of the inductive effect, would be expected to render it less nucleophilic. Conversely, the carbonyl oxygen may become more Lewis basic due to the increased polarization of the C=O bond.

The presence of the CF2 group can also influence the reactivity of the adjacent C-H bonds. The strong electron-withdrawing nature of the fluorine atoms can increase the acidity of the protons on the C1 and C3 carbons of the butyl chain, making them more susceptible to deprotonation by a strong base. Furthermore, the stability of the C-F bond itself makes the difluoromethylene unit generally robust and resistant to metabolic degradation at that position, a property often exploited in medicinal chemistry. In some cases, the introduction of fluorine can lead to unexpected metabolic pathways; for example, a fluorinated macrocycle was found to be less metabolically stable due to the interconversion of the trans amide to a more readily metabolized cis amide. rsc.orgresearchgate.net

Challenges and Opportunities in Organofluorine Compound Synthesis

The synthesis of organofluorine compounds like this compound presents both challenges and opportunities. The direct introduction of fluorine into organic molecules often requires specialized reagents and reaction conditions due to the high reactivity of many fluorinating agents. The synthesis of α,α-difluoro-β-amino amides, which share a similar structural motif, has been achieved via the Reformatsky reaction of aldimines with bromodifluoroacetamides. rsc.org

Despite the synthetic hurdles, the unique properties imparted by fluorine offer significant opportunities in various fields, particularly in drug discovery and materials science. The ability of fluorine to modulate lipophilicity, metabolic stability, and binding affinity has made it a valuable tool for medicinal chemists. mdpi.com The development of new and efficient methods for the synthesis of organofluorine compounds remains an active area of research. Recent advances include iridium-catalyzed reductive difluoroalkylation of amides and the use of silver fluoride (B91410) for the desulfurization-fluorination of thioamides to produce α,α-difluoromethylene amines. acs.orgacs.org These and other emerging synthetic strategies will likely facilitate the synthesis and exploration of a wider range of fluorinated compounds, including derivatives of this compound.

Conclusion and Future Directions in N 2,2 Difluorobutyl Benzamide Research

Emerging Research Avenues in Difluorinated Benzamide (B126) Chemistry

The field of difluorinated benzamide chemistry is expanding, with several promising research avenues emerging. A primary focus is the development of novel and more efficient synthetic methodologies for the introduction of difluoroalkyl groups into amide structures. chinesechemsoc.orgoup.commdpi.com This includes the exploration of new fluorinating agents and catalytic systems to achieve greater selectivity and functional group tolerance. chinesechemsoc.orgcas.cn The synthesis of regiospecifically fluorinated conjugated dienamides, for instance, has been achieved through sequential Julia-Kocienski olefinations, demonstrating the potential for precise control over the placement of fluorine atoms in complex molecules. cuny.edu

Furthermore, there is growing interest in the application of difluorinated benzamides in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds attractive for drug discovery. acs.orgyoutube.com The unique properties of the carbon-fluorine bond are also being exploited in the design of advanced materials. youtube.com Research is also moving towards the synthesis of a wider variety of N-fluoroalkyl carbonyl derivatives to explore the impact of different fluoroalkyl groups on molecular properties. nih.gov

Potential for Methodological Advancements and Theoretical Contributions

Future research on N-(2,2-difluorobutyl)benzamide and related compounds is poised to benefit from and contribute to methodological advancements and theoretical understanding in organofluorine chemistry. The development of new methods for carbon-fluorine bond formation remains a central theme. nih.govresearchgate.netresearchgate.netpku.edu.cn This includes transition metal-catalyzed fluorination, photoredox catalysis, and electrochemical methods, which could offer milder and more selective routes to compounds like this compound. nih.govmdpi.com

From a theoretical standpoint, the study of difluorinated amides can provide deeper insights into the effects of fluorine substitution on molecular conformation, electronic properties, and intermolecular interactions. Computational studies can help to elucidate reaction mechanisms and predict the properties of novel fluorinated compounds. researchgate.net For example, theoretical calculations have been used to understand the stereoselectivity of reactions involving gem-difluorovinyl acceptors. researchgate.net The systematic study of a series of N-difluoroalkyl benzamides, including this compound, could provide valuable data for refining theoretical models of fluorinated organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-difluorobutyl)benzamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation of benzoyl chloride with 2,2-difluorobutylamine under controlled conditions. Key parameters include temperature (0–5°C for exothermic steps), solvent choice (e.g., DMF or THF for solubility), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves purity. Reaction progress can be monitored using HPLC (for intermediate tracking) and NMR (for structural confirmation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing This compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorinated moieties and confirms amide bond formation (e.g., δ~8 ppm for aromatic protons, δ~160 ppm for carbonyl carbons). ¹⁹F NMR resolves difluorobutyl group signals .

- X-ray Crystallography : SHELXL (for refinement) and WinGX (for data processing) resolve crystal structures, particularly for fluorinated regions. ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational approaches be integrated into the design and optimization of This compound derivatives for targeted biological activity?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes or receptors). For example, fluorinated alkyl chains may enhance hydrophobic interactions in binding pockets .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., fluorine position) with bioactivity data. Descriptors like logP and polar surface area optimize pharmacokinetics .

- In Silico ADMET Prediction : SwissADME or ADMETLab2.0 evaluates absorption, toxicity, and metabolic stability early in design .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results in the biological evaluation of this compound?

- Methodological Answer :

- Re-evaluate Force Field Parameters : Fluorine’s electronegativity may require adjusted van der Waals radii in docking simulations .

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based assays for cytotoxicity) to confirm computational hits .

- Analyze Purity : Discrepancies may arise from impurities; validate compound purity via HPLC (>95%) and elemental analysis .

Q. How can structure-activity relationship (SAR) studies be systematically designed for This compound analogues to enhance therapeutic potential?

- Methodological Answer :

- Scaffold Diversification : Introduce substituents at the benzamide aromatic ring (e.g., electron-withdrawing groups) or modify the difluorobutyl chain length.

- Bioassay Pipeline : Test analogues against relevant targets (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀ determination) .

- Statistical Analysis : Apply multivariate regression to identify critical structural features driving activity .

Q. What advanced crystallization techniques and software tools are recommended for solving challenging crystal structures of fluorinated benzamide derivatives?

- Methodological Answer :

- Crystallization : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to promote slow nucleation. Fluorine’s hydrophobicity may require additives like crown ethers .

- Software Suite : SHELXTL (for refinement), Olex2 (for structure solution), and PLATON (for validation) address disorder in fluorinated regions .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Reaction Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 0–5 | DMF | DCC | 72 | 98.5 |

| 25 | THF | EDCI/HOBt | 85 | 99.1 |

| 40 | Acetonitrile | None | 63 | 97.8 |

| Data adapted from multi-step synthesis protocols . |

Table 2 : Computational vs. Experimental Binding Affinities (Ki) for a Target Enzyme

| Derivative | Predicted Ki (nM) | Experimental Ki (nM) |

|---|---|---|

| Parent compound | 12.3 | 15.7 ± 1.2 |

| –CF₂CH₂CH₃ analogue | 8.9 | 9.5 ± 0.8 |

| –OCH₃ substituted | 22.1 | 28.4 ± 2.1 |

| Data from integrated computational-experimental studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.